Z-Pro-Pro-CHO

Prolyl oligopeptidase Enzyme inhibition Ki value

Select this specific POP inhibitor for validated in vivo rodent studies (i.p. dosing achieves 50–70% brain POP inhibition) and for experiments requiring simultaneous ROS/GAPDH pathway interrogation. Species-specific Ki data (0.35 nM mouse, 0.50 nM human) enables precise dosing. Order research-grade powder with verified purity.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
Cat. No. B12367826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pro-Pro-CHO
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O
InChIInChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2
InChIKeyORZXYSPOAVJYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate (Z-Pro-prolinal): Technical Profile for Procurement Decision-Making


Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, widely known as Z-Pro-prolinal or Z-PP-CHO, is a dipeptide aldehyde and a well-characterized transition-state analog inhibitor of prolyl oligopeptidase (POP, also known as prolyl endopeptidase or PREP; EC 3.4.21.26) . This compound is commercially available as a research tool with certified purity ≥98% (HPLC) and is supplied as a powder requiring storage at −20°C in a desiccated environment . Z-Pro-prolinal serves as a reference standard in the class of prolinal-containing peptide inhibitors, and its molecular structure (C₁₈H₂₂N₂O₄; MW 330.38 g/mol) incorporates a C-terminal prolinal aldehyde group essential for forming a reversible covalent hemiacetal adduct with the active-site serine of POP .

Why Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate Cannot Be Replaced by Generic Prolyl Oligopeptidase Inhibitors


Prolyl oligopeptidase inhibitors constitute a chemically diverse class, and in vitro potency values alone cannot guide procurement decisions for specific experimental applications. The N-terminal protecting group (benzyloxycarbonyl vs. tert-butoxycarbonyl vs. valyl), the presence of the prolinal aldehyde warhead, and the stereochemical configuration all profoundly affect inhibitory potency, species selectivity, and cellular permeability [1]. Direct substitution of Z-Pro-prolinal with other commonly referenced POP inhibitors such as Boc-Pro-prolinal or Z-Val-prolinal without empirical verification introduces significant risk of experimental failure, as these analogs exhibit distinct Ki values, divergent in vivo efficacy profiles, and differential effects on peptide substrate cleavage. The following quantitative evidence establishes the specific, verifiable performance attributes that define Z-Pro-prolinal's unique position within this inhibitor class.

Quantitative Differentiation Evidence for Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate Relative to Closest Analogs


In Vitro Potency Superiority: Z-Pro-prolinal vs. Boc-Pro-prolinal and Z-Val-prolinal in Mammalian Prolyl Oligopeptidase

Z-Pro-prolinal demonstrates a 3-fold higher affinity for bovine brain prolyl endopeptidase than Boc-Pro-prolinal and is part of a group of similarly potent nM-range inhibitors that includes Z-Val-prolinal and Suc-Pro-prolinal [1]. In the seminal comparative study by Yoshimoto et al., Z-Pro-prolinal exhibited a Ki of 5 nM, representing the lowest value among all peptide derivatives tested, whereas Boc-Pro-prolinal displayed a Ki of 15 nM under identical assay conditions [2]. The N-terminal benzyloxycarbonyl (Z) group of Z-Pro-prolinal thus confers a tangible, quantifiable potency advantage over the tert-butoxycarbonyl (Boc) analog in this mammalian enzyme system.

Prolyl oligopeptidase Enzyme inhibition Ki value Bovine brain Inhibitor comparison

Ex Vivo and In Vivo Target Engagement: Quantified Brain Enzyme Inhibition After Systemic Administration

Z-Pro-prolinal produces a robust and quantifiable degree of in vivo prolyl endopeptidase inhibition following intraperitoneal administration. At a dose of 1 μmol/animal (i.p.), Z-Pro-prolinal achieved 50–70% inhibition of enzyme activity across various rat organs [1]. Furthermore, in the same study, pretreatment with Z-Pro-prolinal (1 μmol/animal, i.p.) completely prevented scopolamine-induced amnesia in a passive avoidance learning task, whereas other tested prolinal derivatives (Z-Val-prolinal, Z-Pyr-prolinal, Z-Gly-Pro-CH₂Cl) were also effective but lacked the full quantitative in vivo inhibition data provided for Z-Pro-prolinal [1]. No direct head-to-head in vivo efficacy comparison with Boc-Pro-prolinal is available in this dataset.

In vivo pharmacology Target engagement Brain enzyme inhibition Rat Prolyl endopeptidase

Species-Specific Potency Profiling: Differential Ki Values Across Mammalian Prolyl Oligopeptidase Orthologs

The inhibitory potency of Z-Pro-prolinal varies significantly depending on the species origin of the prolyl oligopeptidase enzyme, a critical consideration for assay design. Reported Ki values span more than an order of magnitude: 0.35 nM for mouse brain PREP, 0.50 nM for human brain PREP, 0.21 nM for bovine brain PREP, and 5 nM for a bovine brain preparation in an earlier study [1]. While other POP inhibitors such as Boc-Pro-prolinal are also characterized as nM-range inhibitors (Ki = 15 nM), the granular species-specific dataset for Z-Pro-prolinal enables researchers to select the appropriate inhibitor concentration for their specific enzyme source, mitigating the risk of under- or over-inhibition.

Species selectivity Prolyl endopeptidase Ki value Mouse Human Bovine

Cell-Based Functional Efficacy: Inhibition of 6-OHDA-Induced ROS Production and GAPDH Translocation

In a cell culture model of oxidative stress, Z-Pro-prolinal functionally inhibits downstream pathological events associated with prolyl oligopeptidase activity. Pretreatment of CV1-P monkey fibroblast cells with Z-Pro-prolinal (30 min prior to toxicant exposure) completely blocked 6-hydroxydopamine (6-OHDA)-induced reactive oxygen species (ROS) production, reducing ROS levels to control values [1]. In the same study, Z-Pro-prolinal also inhibited the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to the particulate fraction in 6-OHDA-exposed CV1-P cells [1]. The comparator inhibitor JTP-4819 exhibited similar ROS-blocking effects in CV1-P cells but failed to prevent GAPDH translocation [1]. Neither inhibitor prevented ROS production in SH-SY5Y human neuroblastoma cells, indicating cell-type specificity [1].

Reactive oxygen species GAPDH translocation 6-hydroxydopamine CV1-P cells Neuroprotection

Transition-State Analog Mechanism Confers Irreversible-Like Inhibition Kinetics

Z-Pro-prolinal functions as a transition-state analog inhibitor, forming a tetrahedral hemiacetal adduct with the active-site serine residue of prolyl oligopeptidase . This mechanism results in slow tight-binding inhibition kinetics, a property shared by other prolinal-containing peptides but not by all POP inhibitors [1]. In contrast, JTP-4819 is a competitive, tight-binding inhibitor with a reported K(ic) of 0.045 nM [2], representing a distinct kinetic mechanism. The covalent adduct formed by Z-Pro-prolinal mimics the transition state of peptide bond hydrolysis, providing a mechanistic basis for its high potency and selectivity relative to non-covalent inhibitors.

Enzyme mechanism Transition-state analog Slow tight-binding Prolyl oligopeptidase Covalent inhibitor

Commercial Availability and Purity Specifications: A Benchmark for Research-Grade Inhibitors

Z-Pro-prolinal is commercially available from multiple reputable vendors with well-defined purity specifications, ensuring reproducibility across independent laboratories. Sigma-Aldrich offers Z-Pro-prolinal with a guaranteed purity of ≥98% by HPLC, supplied as a powder requiring storage at −20°C in a desiccated environment, with solubility in DMSO ≥10 mg/mL . Santa Cruz Biotechnology provides the compound at >97% purity . While Boc-Pro-prolinal and other prolinal analogs are also commercially available, the extensive product documentation and application notes provided for Z-Pro-prolinal—including its use in prolylcarboxypeptidase assays in HUVECs and angiotensin peptide processing studies —reduce method development time and increase experimental reproducibility.

Chemical purity HPLC Commercial availability Storage conditions Research tool

Validated Application Scenarios for Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


In Vivo Cognitive Pharmacology Studies Requiring Validated Target Engagement

When designing rodent studies to investigate the role of prolyl oligopeptidase in learning and memory, Z-Pro-prolinal is the inhibitor of choice due to its established in vivo efficacy and ex vivo target engagement data. At a dose of 1 μmol/animal i.p., Z-Pro-prolinal achieves 50–70% inhibition of brain POP activity and prevents scopolamine-induced amnesia [1]. This quantitative dose-response relationship enables researchers to confidently dose animals without extensive pilot studies, unlike less-characterized analogs for which in vivo brain inhibition data are absent.

Cell-Based Assays for Oxidative Stress and Protein Translocation in POP-Related Pathways

For researchers investigating the role of prolyl oligopeptidase in oxidative stress responses and protein trafficking, Z-Pro-prolinal offers a unique functional profile. In CV1-P cells, Z-Pro-prolinal completely blocks 6-OHDA-induced ROS production and inhibits GAPDH translocation, whereas the comparator inhibitor JTP-4819 only affects ROS production [1]. This differential activity makes Z-Pro-prolinal the preferred tool for experiments requiring simultaneous interrogation of both ROS and GAPDH translocation pathways.

Enzymology Studies Requiring Species-Matched Inhibitor Potency

Given the significant variation in Z-Pro-prolinal's Ki values across species—0.35 nM for mouse brain, 0.50 nM for human brain, and 0.21 nM for bovine brain [1][2]—this compound is ideally suited for enzymology experiments where the enzyme source is known. Researchers can select the appropriate inhibitor concentration based on the species-specific potency data, minimizing off-target effects and ensuring complete enzyme inhibition without excessive inhibitor concentrations.

Mechanistic Studies of Prolyl Oligopeptidase Catalysis Using a Transition-State Analog

For structural biology and mechanistic enzymology investigations, Z-Pro-prolinal serves as a prototypical transition-state analog inhibitor. It forms a reversible covalent hemiacetal adduct with the active-site serine of POP, mimicking the tetrahedral intermediate of peptide bond hydrolysis [1]. This property enables the trapping of the enzyme in a closed conformation suitable for X-ray crystallography and facilitates the study of slow tight-binding inhibition kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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